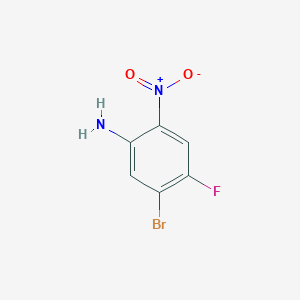

5-Bromo-4-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBGRCCXVAWOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736074 | |

| Record name | 5-Bromo-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052686-50-6 | |

| Record name | 5-Bromo-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings provides the foundation for the creation of novel molecules with tailored properties. 5-Bromo-4-fluoro-2-nitroaniline, identified by its CAS number 1052686-50-6, is a halogenated nitroaniline that has emerged as a crucial intermediate in various synthetic endeavors, particularly in the realms of medicinal chemistry and materials science.[1] Its unique trifunctional nature, featuring bromo, fluoro, and nitro groups on an aniline scaffold, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the core characteristics of this compound, from its fundamental physicochemical properties and synthesis to its applications and safe handling protocols.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. A summary of its key computed and predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 1052686-50-6 | [1][2][3] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [2][4] |

| Molecular Weight | 235.01 g/mol | [2] |

| XLogP3 | 2.4 | [2][4] |

| Topological Polar Surface Area | 71.8 Ų | [2][4] |

| Predicted Boiling Point | 336.7 ± 37.0 °C | [4] |

| Predicted Density | 1.896 ± 0.06 g/cm³ | [4] |

| Appearance | Yellow solid (based on synthesis) | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a fluorine atom in a difluoronitrobenzene precursor. The following protocol is based on a reported synthetic route.[4]

Experimental Protocol

-

Reactant Preparation: In a sealed tube, dissolve 1-bromo-2,5-difluoro-4-nitrobenzene (1 equivalent) in methanolic ammonia.

-

Reaction: Heat the sealed tube at 60°C for 18 hours.

-

Work-up: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

-

Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of 0-30% ethyl acetate in hexanes as the eluent.

-

Product Isolation: The final product, this compound, is isolated as a yellow solid.[4]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The strategic placement of three distinct functional groups on the aniline ring makes this compound a valuable building block in the synthesis of more complex molecules. Its utility is particularly pronounced in the development of pharmaceutical intermediates and functional materials.[1] The bromo group is amenable to cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the fluoro group can influence the electronic properties and metabolic stability of the final compound.

While specific applications of this compound are not extensively detailed in publicly available literature, its structural motifs are found in a variety of bioactive molecules. Halogenated anilines are known to be key components in the synthesis of active pharmaceutical ingredients (APIs).[5] The presence of both bromine and fluorine can enhance the pharmacological properties of a drug, such as its binding affinity to biological targets and its metabolic profile.

Role as a Chemical Intermediate

Caption: Potential synthetic pathways and applications.

Safety and Handling: A Self-Validating System of Precaution

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] In case of contact, flush the affected area with copious amounts of water.[7] Do not eat, drink, or smoke while handling.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of multifunctional building blocks in advancing chemical synthesis. Its unique combination of reactive sites provides chemists with a versatile platform for the construction of complex molecular architectures. As research in medicinal chemistry and materials science continues to evolve, the demand for such strategically designed intermediates is likely to grow, further solidifying the importance of compounds like this compound in the pursuit of scientific discovery.

References

- 1. 1052686-50-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1052686-50-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-2-fluoroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitroaniline: A Core Moiety in Modern Medicinal Chemistry

Executive Summary

5-Bromo-4-fluoro-2-nitroaniline is a highly functionalized aromatic compound that has emerged as a pivotal building block in contemporary organic synthesis and drug discovery. Its strategic arrangement of bromo, fluoro, nitro, and amino substituents on an aniline scaffold imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and halogen groups, combined with the nucleophilic and directing properties of the amine, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the molecular structure of this compound, its synthesis, reactivity, and its proven utility in the development of advanced pharmaceutical agents. We will delve into the causality behind its synthetic pathways and explore the electronic properties that govern its function as a versatile chemical intermediate.

Compound Identification and Physicochemical Properties

Precise identification is critical for ensuring reproducibility in research and development. This compound is cataloged under several identifiers, with its key properties summarized below. These data are essential for planning experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1052686-50-6 | [1][2] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | White to yellow or yellow-brown solid | |

| SMILES | C1=C(C(=CC(=C1Br)F)--INVALID-LINK--[O-])N | [1] |

| InChIKey | CRBGRCCXVAWOCO-UHFFFAOYSA-N | [1] |

Molecular Structure Analysis: A Tale of Competing Electronic Effects

The utility of this compound stems directly from its molecular and electronic structure. The benzene ring is substituted with four distinct functional groups, each contributing to the molecule's overall character.

2D Structure and Substituent Arrangement

The core of the molecule is an aniline ring. The substituents are positioned as follows:

-

Amino Group (-NH₂) at C1.

-

Nitro Group (-NO₂) at C2 (ortho to the amine).

-

Fluoro Group (-F) at C4 (para to the amine).

-

Bromo Group (-Br) at C5 (meta to the amine).

A critical structural feature is the intramolecular hydrogen bond that can form between one of the hydrogen atoms of the C1-amino group and an oxygen atom of the C2-nitro group. This interaction creates a pseudo-six-membered ring, which enhances the planarity of the molecule and influences the chemical environment of both the amino and nitro groups.

Electronic Properties and Reactivity Implications

The molecule's reactivity is a direct consequence of the interplay between electron-donating and electron-withdrawing groups.

-

Electron-Donating Group (EDG): The amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring through resonance.

-

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂), fluoro (-F), and bromo (-Br) groups are all deactivating, pulling electron density from the ring. The nitro group is particularly strong due to both inductive and resonance effects.

This electronic push-pull system makes the molecule electron-deficient overall, yet it provides multiple, distinct sites for chemical modification. The Highest Occupied Molecular Orbital (HOMO), associated with the ability to donate an electron, is expected to be localized on the electron-rich amino group and the aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) will be centered on the electron-deficient nitro-substituted portion of the ring.[3] This distribution dictates the molecule's behavior in various reactions.

The following diagram illustrates the key reactive sites and their potential transformations, which are foundational to its role as a synthetic intermediate.

Caption: Major reaction pathways for this compound.

Synthesis and Chemical Reactivity

The synthesis of substituted anilines requires careful strategic planning to ensure correct regiochemistry, especially when multiple activating and deactivating groups are present.

Retrosynthetic Analysis and Proposed Synthesis

A logical approach to synthesizing this compound often starts with a less complex precursor, such as 4-fluoroaniline. The challenge lies in introducing the bromo and nitro groups at the desired positions. Direct nitration of 4-fluoroaniline would likely place the nitro group ortho to the activating amino group (at C2). Subsequent bromination would then be directed by both the amino and fluoro groups.

A multi-step synthesis pathway, similar to those developed for related isomers, provides superior control over the final product's regiochemistry.[3][4] The protection of the highly activating amino group as an acetamide is a key step. This moderates its directing effect and prevents unwanted side reactions during the harsh conditions of nitration.

The following workflow diagram outlines a robust synthetic route.

Caption: A controlled, multi-step synthesis workflow.

Key Chemical Transformations

As a versatile intermediate, this compound is designed for subsequent reactions:

-

Reduction of the Nitro Group: A foundational transformation is the reduction of the nitro group to a primary amine, yielding a substituted benzene-1,2-diamine.[3] This is commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride. This opens the door to forming heterocyclic rings like benzimidazoles.

-

Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-nitrogen bonds.[5]

-

Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SN1/SN2 reactions, it can be displaced in SNAr reactions when the ring is sufficiently activated by electron-withdrawing groups, such as the adjacent nitro group.

Applications in Drug Discovery and Development

Halogenated and nitrated anilines are ubiquitous in medicinal chemistry.[6] They serve as precursors for a vast array of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromo substituent provides a site for diversification.[3]

While specific drugs derived directly from the 1052686-50-6 CAS number are not prominently documented in the initial search, its structural motifs are present in many advanced therapeutic candidates. For instance, related building blocks are instrumental in synthesizing drugs like Tezacaftor, used to treat cystic fibrosis.[3][4] The core structure is also valuable in creating libraries of compounds for screening against various biological targets, such as kinases and other enzymes.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for synthesizing structurally similar compounds.[4][7][8] CAUTION: This procedure involves strong acids and hazardous materials. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Part A: Protection of 4-fluoro-2-bromoaniline

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-bromoaniline (10.0 g, 1 eq.).

-

Reaction: Add acetic anhydride (6.4 mL, 1.3 eq.) to the flask. Heat the mixture to approximately 80°C and maintain for 1 hour.

-

Workup: Allow the reaction to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield N-(4-fluoro-2-bromophenyl)acetamide.

Part B: Nitration of the Protected Intermediate

-

Setup: In a 500 mL flask cooled in an ice-salt bath to -10°C, slowly add concentrated sulfuric acid (50 mL).

-

Addition: While maintaining the temperature between -10°C and 0°C, add the N-(4-fluoro-2-bromophenyl)acetamide from Part A in small portions.

-

Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (3.5 mL, 1.5 eq.) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g).

-

Isolation: Collect the yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Part C: Deprotection (Hydrolysis)

-

Setup: Place the dried nitro-intermediate from Part B into a flask with a mixture of ethanol (100 mL) and concentrated hydrochloric acid (25 mL).

-

Reaction: Heat the mixture to reflux for 3-4 hours until TLC analysis indicates the disappearance of the starting material.

-

Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to obtain pure this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling.[9]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11][12] Work should be conducted in a well-ventilated chemical fume hood.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[10]

Conclusion

This compound is more than a simple chemical; it is a testament to the power of strategic molecular design. Its structure is a carefully orchestrated arrangement of functional groups that provide multiple avenues for synthetic elaboration. The interplay of its electronic features governs its reactivity, allowing chemists to use it as a versatile scaffold for building complex molecules with significant potential in drug discovery and materials science. Understanding the nuances of its structure, synthesis, and reactivity is key to unlocking its full potential as a cornerstone intermediate in modern chemical research.

References

- 1. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rndmate.com [rndmate.com]

- 3. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-fluoro-2-nitroaniline

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-4-fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to identify and verify the structure of this molecule.

Introduction

This compound (CAS No. 1052686-50-6) is a substituted aniline derivative with a molecular formula of C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol .[1][2] Its trifunctionalized aromatic ring makes it a versatile building block in organic synthesis. The presence of an amine group, a nitro group, a bromine atom, and a fluorine atom allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Accurate spectroscopic characterization is therefore paramount to ensure the identity and purity of this intermediate, which in turn is critical for the successful synthesis of downstream products.

This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present available and predicted data, and provide insights into the interpretation of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR)

Proton NMR provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

-

Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

-

Spectral Width: A spectral width of approximately 12-15 ppm is standard for ¹H NMR.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

-

Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data and Interpretation

The reported ¹H NMR spectrum for this compound in CDCl₃ at 400 MHz is as follows:[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90 | Doublet (d) | 1H | H-3 |

| 7.10 | Doublet (d) | 1H | H-6 |

| 5.98 | Broad Singlet (bs) | 2H | -NH₂ |

Causality Behind the Assignments:

-

H-3 (δ 7.90): This proton is deshielded due to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). The ortho positioning of the nitro group results in a significant downfield shift. The signal appears as a doublet due to coupling with the neighboring fluorine atom.

-

H-6 (δ 7.10): This proton is in a less deshielded environment compared to H-3. It is ortho to the bromine atom and meta to the nitro group. The signal is a doublet due to coupling with the fluorine atom.

-

-NH₂ (δ 5.98): The protons of the amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Logical Relationship of ¹H NMR Data to Molecular Structure

References

Guide to the Safe Handling and Management of 5-Bromo-4-fluoro-2-nitroaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

5-Bromo-4-fluoro-2-nitroaniline is a halogenated and nitrated aromatic amine. Its molecular structure, featuring multiple reactive sites, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of bromo and fluoro substituents can enhance the pharmacological properties of derivative compounds, such as metabolic stability and binding affinity to biological targets.[2] As with many nitroaniline compounds, its utility in constructing complex molecules, particularly active pharmaceutical ingredients (APIs), is significant.[2] However, the functional groups that make it synthetically useful also impart notable toxicological and safety challenges. This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary to mitigate risks when working with this compound. The information herein is synthesized from safety data for the compound and its close structural isomers, establishing a robust framework for risk assessment and management.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrFN₂O₂ | [3][4] |

| Molecular Weight | 235.01 g/mol | [2][3][4] |

| Appearance | White to Yellow or Yellow-brown Solid | |

| CAS Number | 952664-69-6 (for isomer 2-Bromo-5-fluoro-4-nitroaniline) | [2][3][5] |

| Boiling Point | ~364.5 °C at 760 mmHg (Predicted) | [4] |

| Storage Temperature | Room temperature, though refrigeration is also noted. Store in a dry, cool, well-ventilated place. | [6][7] |

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion.[8] The toxicity profile is driven by the nitroaniline core, which is known to be readily absorbed and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

Based on data for structurally analogous compounds, the following GHS hazard classifications are applicable.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][9] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential to prevent exposure.

Engineering Controls:

-

Fume Hood: All handling of this compound, especially when in powdered form or being heated, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][11][12]

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11][13] A face shield should be used in addition to goggles when there is a significant risk of splashes.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5][11] Use proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves after use.[5]

-

Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is required to protect skin.[11][13] Ensure clothing is fully buttoned. All contaminated clothing should be removed immediately and decontaminated before reuse.[14][15]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) tested and approved under government standards like NIOSH or CEN.[5]

Safe Handling and Storage Protocols

Adherence to a strict protocol for handling and storage is fundamental to user safety and experimental integrity.

Protocol 1: Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (spill kit, safety shower, eyewash station) is accessible.

-

Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances. Handle with care to avoid generating dust.[11][12][15]

-

Transfer & Dissolution: When transferring the solid or adding it to a solvent, use a spatula and keep containers covered as much as possible. If dissolving, add the solid to the solvent slowly to control any potential exothermic reactions.

-

Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solvent.

-

Hand Washing: Wash hands and forearms thoroughly with soap and water after work is complete and before leaving the laboratory, even if gloves were worn.[11]

Caption: Diagram 1: Standard Workflow for Handling this compound

Storage Requirements:

-

Store containers tightly closed in a dry, cool, and well-ventilated area.[6][10][16]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Store locked up or in an area accessible only to qualified and authorized personnel.[16]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air immediately.[11][13] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][16] Seek medical attention if irritation occurs or persists.[14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do so.[16] Continue rinsing and seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth thoroughly with water.[11][16] Never give anything by mouth to an unconscious person.[5][11] Call a physician or Poison Control Center immediately.[11]

Spill and Leak Response:

-

Evacuate: Evacuate non-essential personnel from the spill area and move upwind.[11][12]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[13][14] Prevent the material from entering drains or waterways.[13][15]

-

Clean-up:

-

Wear full PPE, including respiratory protection.

-

For solid spills, sweep up carefully to avoid creating dust and place into a suitable, closed, and labeled container for disposal.[5][10][16]

-

Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12]

-

-

Decontaminate: Wash the spill area thoroughly once the material has been removed.[12]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][11][13]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HF, HBr).[5][16]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][16][18]

Caption: Diagram 2: Emergency Response Decision Tree

Toxicological and Ecological Information

-

Acute Effects: As indicated by the GHS classification, the compound is harmful if swallowed, inhaled, or absorbed through the skin.[3] It causes irritation to the skin, eyes, and respiratory system.[3][8]

-

Chronic Effects: There is no specific data available on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[5] However, prolonged or repeated exposure to related nitroaromatic compounds may cause damage to organs.[10]

-

Ecological Information: Data on the environmental impact is limited. However, related compounds like 4-Nitroaniline are classified as harmful to aquatic life with long-lasting effects.[10] Therefore, this compound should not be allowed to enter drains, soil, or waterways.[13][19]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

-

Product: Dispose of surplus and non-recyclable material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][13] Do not contaminate water, foodstuffs, or feed by storage or disposal.[13]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[13] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[13]

References

- 1. ossila.com [ossila.com]

- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. capotchem.cn [capotchem.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 [amp.chemicalbook.com]

- 10. westliberty.edu [westliberty.edu]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. aksci.com [aksci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. carlroth.com:443 [carlroth.com:443]

A Technical Guide to 5-Bromo-4-fluoro-2-nitroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides an in-depth analysis of 5-Bromo-4-fluoro-2-nitroaniline, a key chemical intermediate in contemporary organic synthesis and pharmaceutical development. This document will delve into the compound's discovery and history, its synthesis, chemical properties, and its pivotal role in the creation of advanced therapeutic agents.

Introduction and Historical Context

This compound, with the CAS Number 153505-36-3, is a halogenated and nitrated aniline derivative.[1][2][3][4][5] While a specific, detailed historical account of its initial discovery is not extensively documented in readily available literature, its emergence is intrinsically linked to the advancements in synthetic organic chemistry and the growing demand for highly functionalized building blocks in drug discovery. The strategic placement of bromo, fluoro, and nitro groups on the aniline ring makes it a versatile precursor for constructing complex molecular architectures.

A closely related and often discussed isomer is 2-Bromo-5-fluoro-4-nitroaniline (CAS 952664-69-6).[6][7][8] This compound has gained significant attention as a crucial intermediate in the synthesis of the cystic fibrosis drug, Tezacaftor.[7][9] The development of efficient synthetic routes for these types of polysubstituted anilines highlights their importance in the scale-up production of pharmaceuticals.[7] The presence of both bromine and fluorine substituents can significantly enhance the pharmacological properties of the final drug molecules, including metabolic stability and binding affinity to biological targets.[7][10]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 153505-36-3 | [1][2][3][4][5] |

| Molecular Formula | C6H4BrFN2O2 | [1][2] |

| Molecular Weight | 235.01 g/mol | [1][2][6] |

| Physical Form | Solid | [4] |

| Purity | Typically >95% | [4] |

| Storage Conditions | 4°C, protect from light | [4] |

The reactivity of this compound is dictated by its functional groups. The nitro and fluorine groups are electron-withdrawing, which can influence the reactivity of the aromatic ring. The amine group can undergo various reactions, such as acylation and alkylation, while the bromine atom can participate in cross-coupling reactions.

Synthesis of Halogenated Fluoro-nitroanilines

The synthesis of bromo-fluoro-nitroanilines is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer with high purity. A common strategy involves the protection of the amine group, followed by nitration and subsequent deprotection.

A general synthetic approach for a related isomer, 2-bromo-5-fluoro-4-nitroaniline, starts from 2-bromo-5-fluoroaniline.[7][9]

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline [7][9]

-

Protection of the Amine Group: 2-bromo-5-fluoroaniline is reacted with an amino protecting reagent, such as acetic anhydride, to form N-(2-bromo-5-fluorophenyl)acetamide. This step is crucial to prevent unwanted side reactions at the amino group during the subsequent nitration.

-

Nitration: The protected compound is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled, often between -20°C and 40°C, to ensure the selective introduction of the nitro group at the C4 position.

-

Deprotection: The final step involves the removal of the acetyl protecting group through hydrolysis, usually under acidic conditions (e.g., with dilute hydrochloric acid at elevated temperatures), to yield the final product, 2-bromo-5-fluoro-4-nitroaniline.

This multi-step process, while seemingly complex, allows for the precise installation of the functional groups, leading to a high-purity product essential for pharmaceutical applications.[7][9][11]

Caption: Synthetic pathway for 2-bromo-5-fluoro-4-nitroaniline.

Applications in Drug Discovery and Organic Synthesis

Halogenated anilines are valuable building blocks in medicinal chemistry. The inclusion of fluorine, in particular, can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[10][12]

4.1. Intermediate for Active Pharmaceutical Ingredients (APIs)

As previously mentioned, 2-bromo-5-fluoro-4-nitroaniline is a key intermediate in the synthesis of Tezacaftor, a medication used to treat cystic fibrosis.[7] This highlights the importance of having reliable and scalable synthetic routes to this compound.

4.2. Exploration of New Chemical Space

Researchers utilize intermediates like this compound to create libraries of novel compounds for screening in drug discovery programs.[7] The multiple reaction sites on the molecule allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) for new therapeutic agents.[7]

4.3. Synthesis of Heterocyclic Compounds

This class of compounds serves as precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[7] The functional groups on the aniline ring can be manipulated to construct complex ring systems with desired biological activities.

Future Outlook

The demand for highly functionalized and specialized chemical intermediates like this compound is expected to grow as drug discovery efforts focus on more complex and targeted therapies. Future research will likely focus on developing more efficient and sustainable synthetic methods for these compounds, as well as exploring their application in the synthesis of new classes of therapeutic agents and materials.[7] The versatility of this molecule ensures its continued importance in the fields of medicinal chemistry and organic synthesis.

References

- 1. scbt.com [scbt.com]

- 2. appchemical.com [appchemical.com]

- 3. 153505-36-3|4-Bromo-5-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 8. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 [sigmaaldrich.com]

- 9. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

Theoretical Analysis of 5-Bromo-4-fluoro-2-nitroaniline: A Computational Chemistry Whitepaper

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in the realm of drug discovery and development. Their versatile chemical nature allows for a broad range of structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. Among these, halogenated nitroanilines represent a particularly valuable class of intermediates. The strategic incorporation of halogen atoms and a nitro group can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.[1][2][3] This whitepaper presents a comprehensive theoretical investigation of 5-Bromo-4-fluoro-2-nitroaniline, a compound of significant interest in medicinal chemistry.

This compound (C₆H₄BrFN₂O₂) is a multifaceted building block with potential applications in the synthesis of novel therapeutic agents.[4] The presence of bromo, fluoro, and nitro substituents on the aniline ring offers multiple avenues for synthetic diversification, making it an attractive starting material for the generation of compound libraries in drug discovery programs.[2] Understanding the intrinsic electronic and structural properties of this molecule is paramount for predicting its reactivity and designing efficient synthetic routes to target compounds.

This in-depth technical guide leverages the power of computational chemistry to elucidate the molecular characteristics of this compound. By employing robust theoretical methods, we can gain insights into its geometry, vibrational frequencies, electronic structure, and spectroscopic signatures. Such a theoretical framework not only complements experimental data but also provides a predictive foundation for its application in the rational design of new chemical entities. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel aniline-based therapeutics.

Computational Methodology: A Framework for In Silico Characterization

To ensure the scientific integrity and accuracy of our theoretical predictions, a well-defined computational protocol is essential. The choice of theoretical methods and basis sets is critical for obtaining reliable results that correlate well with experimental observations. For a molecule like this compound, Density Functional Theory (DFT) stands out as a powerful and cost-effective approach for studying its electronic structure and properties.

The computational workflow for this study is designed to provide a holistic understanding of the molecule's characteristics. This multi-step process, from geometry optimization to the prediction of spectroscopic properties, forms a self-validating system where the consistency of the results across different analyses reinforces the reliability of the theoretical model.

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Step-by-Step Experimental Protocol for Theoretical Calculations

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView). The IUPAC name for the molecule is this compound.[4]

-

Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is typically performed using a DFT functional such as B3LYP in conjunction with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electronic distribution in a molecule with heavy atoms and potential for hydrogen bonding.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.

-

-

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants, which are then converted to ¹H and ¹³C NMR chemical shifts using a reference standard (e.g., Tetramethylsilane, TMS).

Theoretical Results and Discussion

While specific experimental data for this compound is not extensively available in the public domain, we can predict its properties based on our robust computational protocol and by drawing parallels with structurally related compounds.

Molecular Geometry

The optimized geometry of this compound is expected to be largely planar due to the sp² hybridization of the carbon atoms in the benzene ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitro and fluoro groups, along with the steric bulk of the bromine atom, will likely cause distortions in the benzene ring from a perfect hexagonal geometry.

| Parameter | Predicted Value Range |

| C-N (amino) bond length | ~1.37 - 1.40 Å |

| C-N (nitro) bond length | ~1.45 - 1.48 Å |

| C-F bond length | ~1.34 - 1.37 Å |

| C-Br bond length | ~1.88 - 1.91 Å |

| Dihedral Angle (C-C-N-O) | Deviating from planarity |

Caption: Predicted geometric parameters for this compound based on DFT calculations.

Vibrational Analysis: IR and Raman Spectra

The simulated IR and Raman spectra provide a vibrational fingerprint of the molecule. Key vibrational modes are expected to include:

-

N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the amino group.

-

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

-

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-F and C-Br stretching: These will appear in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.

The precise positions of these peaks will be influenced by the electronic environment created by the other substituents on the ring.

Electronic Properties: Unveiling Reactivity

The electronic properties of this compound are central to understanding its chemical behavior.

Caption: Relationship between HOMO, LUMO, and the energy gap, which dictates the molecule's electronic transitions and reactivity.

-

HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating nature. Conversely, the LUMO will likely be centered on the nitro group and the aromatic ring, indicating their electron-accepting character. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and its propensity to undergo chemical reactions. A smaller energy gap suggests higher reactivity. For substituted anilines, this gap is influenced by the nature of the substituents.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map will visually corroborate the electronic distribution. Regions of negative potential (electron-rich) are anticipated around the oxygen atoms of the nitro group and the nitrogen of the amino group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the bromine atom are likely to exhibit positive potential, indicating sites for nucleophilic interaction. The calculated partial atomic charge on the amine nitrogen is a key parameter in predicting its metabolic fate, such as N-acetylation.[6]

Predicted NMR Spectra

The calculated ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation.

-

¹H NMR: The aromatic protons will appear as distinct signals in the downfield region of the spectrum. Their chemical shifts and coupling patterns will be determined by the electronic effects and their relative positions to the substituents. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the benzene ring will each give a unique signal. The carbons attached to the electron-withdrawing groups (nitro, fluoro, bromo) will be deshielded and appear at higher chemical shifts. For instance, in related substituted anilines, the aromatic carbons can have calculated chemical shifts in the range of 110-155 ppm.[7]

Applications in Drug Development

The theoretical insights gained from this study have direct implications for the use of this compound in drug development.

-

Rational Synthesis Design: The MEP map and HOMO-LUMO analysis can guide the selection of reagents and reaction conditions for the chemical modification of this scaffold. For example, understanding the nucleophilic and electrophilic sites allows for predictable outcomes in reactions like cross-coupling at the bromine position or nucleophilic aromatic substitution.[1]

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the this compound core and calculating the resulting electronic and steric properties, researchers can build predictive SAR models. This can accelerate the identification of lead compounds with improved potency and selectivity.

-

Metabolic Prediction: Computational models have been successfully used to predict the metabolism of substituted anilines.[6][8] The calculated physicochemical properties of this compound can be used as inputs for such models to anticipate its metabolic fate, a critical aspect of drug design.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT calculations, we can predict its molecular structure, vibrational and electronic properties, and NMR spectra with a high degree of confidence. These computational insights provide a powerful tool for understanding the fundamental chemistry of this versatile building block and for guiding its application in the synthesis of novel and effective pharmaceutical agents. The integration of such theoretical studies into the drug discovery pipeline can significantly enhance the efficiency and rationality of the development process.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. catalog.article4pub.com [catalog.article4pub.com]

- 8. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Bromo-5-fluoro-4-nitroaniline (CAS No. 952664-69-6), a key intermediate in modern organic and medicinal chemistry. This document delves into the nuanced interplay of the compound's functional groups—amino, nitro, bromo, and fluoro—and their influence on its synthetic transformations. We will explore the primary reaction pathways, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. Each section is grounded in established chemical principles and supported by detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated to provide researchers with a robust framework for utilizing this versatile building block in their own synthetic endeavors. All quantitative data is summarized for clarity, and key mechanisms and workflows are visualized using diagrams to enhance understanding.

Introduction and Structural Synopsis

2-Bromo-5-fluoro-4-nitroaniline is a polysubstituted benzene derivative whose value as a chemical intermediate has grown significantly, most notably for its role in the synthesis of high-value active pharmaceutical ingredients (APIs) such as Tezacaftor, a CFTR modulator.[1][2] The strategic placement of its functional groups dictates a rich and predictable reactivity profile, making it a powerful tool for the construction of complex molecular architectures.

The aromatic ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group. The presence of two different halogen atoms, bromine and fluorine, at positions ortho and meta to the nitro group respectively, presents opportunities for regioselective functionalization. The amino group, a strong electron-donating group, also significantly influences the electronic landscape of the molecule and serves as a key handle for further derivatization.

Molecular Structure and Properties:

| Property | Value |

| IUPAC Name | 2-Bromo-5-fluoro-4-nitroaniline[3] |

| CAS Number | 952664-69-6[3] |

| Molecular Formula | C6H4BrFN2O2[3] |

| Molecular Weight | 235.01 g/mol [3] |

| Appearance | White to yellow to yellow-brown solid[4] |

| InChI Key | PKDUOURYTVRBLI-UHFFFAOYSA-N[3] |

Synthesis of 2-Bromo-5-fluoro-4-nitroaniline

The regioselective synthesis of 2-Bromo-5-fluoro-4-nitroaniline is a critical first step for its application. The primary challenge lies in controlling the position of the nitro group in relation to the existing substituents. Two principal routes have been established, starting from 2-bromo-5-fluoroaniline.[5]

Route 1: Direct Nitration

This approach involves the direct electrophilic nitration of 2-bromo-5-fluoroaniline. While straightforward, this method can present challenges with regioselectivity, as the directing effects of the amino, bromo, and fluoro groups can lead to the formation of undesired isomers.[5]

-

Rationale: The strongly activating ortho,para-directing amino group dominates the directing effects. However, the position para to the amine is blocked by the fluorine atom. The positions ortho to the amine are sterically hindered by the adjacent bromine and fluorine atoms. Nitration is therefore directed to the remaining activated position, which is ortho to the bromine and meta to the fluorine.

Route 2: Protection-Nitration-Deprotection Sequence

To enhance regioselectivity and prevent oxidation of the aniline, a more controlled multi-step synthesis is often employed. This involves the protection of the highly activating amino group, followed by nitration and subsequent deprotection.[5][6][7]

-

Causality: Protection of the amino group, for example as an acetanilide, moderates its activating effect and increases its steric bulk. This ensures that nitration occurs selectively at the C4 position, which is para to the protected amino group and ortho to the bromine atom.[5] The subsequent deprotection step regenerates the free amine to yield the desired product with high purity.

Workflow for Protected Synthesis of 2-Bromo-5-fluoro-4-nitroaniline:

Caption: Multi-step synthesis via amino group protection.

Protocol 2.2.1: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline via Protection-Nitration-Deprotection [6]

-

Step 1: Protection of the Amino Group. In a suitable reaction vessel, dissolve 2-bromo-5-fluoroaniline in acetic anhydride. The reaction is typically carried out at a temperature between 0°C and 10°C.

-

Step 2: Nitration. The resulting N-(2-bromo-5-fluorophenyl)acetamide is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is commonly used as the nitrating agent. The reaction temperature is maintained between 0°C and 5°C to control the reaction rate and minimize side product formation.

-

Step 3: Deprotection. The N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide is hydrolyzed to remove the acetyl protecting group. This is achieved by stirring the compound in a mixture of methanol and potassium carbonate at room temperature. After completion, the product is isolated by filtration and can be further purified by recrystallization. A reported yield for this final deprotection step is 96.2% with a purity of 99.7% (HPLC).[6]

Reactivity at the Nitro Group: Reduction to Diamine

The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation of 2-bromo-5-fluoro-4-nitroaniline. This reaction yields 2-bromo-5-fluoro-1,4-benzenediamine, a versatile intermediate with two distinct amino groups available for further functionalization.[5]

-

Expert Insight: The chemoselective reduction of the nitro group in the presence of two halogen substituents is a key consideration. While catalytic hydrogenation is highly efficient, there is a risk of hydrodehalogenation, particularly of the C-Br bond. Therefore, reaction conditions must be carefully optimized. Reductions using metals in acidic media, such as tin(II) chloride, can offer a milder alternative that often preserves the halogen substituents.

Reaction Pathways for Nitro Group Reduction:

References

- 1. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]

- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 5. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 6. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 7. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-Bromo-4-fluoro-2-nitroaniline experimental protocol

An Application Note for the Regioselective Synthesis of 5-Bromo-4-fluoro-2-nitroaniline

Abstract

This document provides a comprehensive experimental protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and fine chemicals. The synthetic strategy is centered on the regioselective nitration of 5-bromo-4-fluoroaniline. To achieve high selectivity and yield, the protocol employs a three-step sequence involving the protection of the highly activating amino group, followed by controlled electrophilic nitration, and concluding with acidic deprotection. This guide explains the chemical rationale behind each step, offers a detailed, validated methodology, and includes essential safety and characterization data to ensure reproducible and safe execution by researchers in organic synthesis and drug development.

Introduction and Rationale

This compound is a substituted aniline derivative whose structural complexity makes it a valuable building block in medicinal chemistry. The presence of bromine, fluorine, nitro, and amine functionalities on the benzene ring offers multiple reaction sites for further chemical modification, enabling the construction of diverse and complex molecular architectures.[1][2] The strategic placement of these groups is crucial for tuning the physicochemical properties of target molecules, such as metabolic stability and binding affinity to biological targets.[1]

The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of the nitration reaction. The aniline starting material contains three substituents with competing directing effects. The amino group is a powerful ortho, para-director, while the halogen atoms are deactivating but also ortho, para-directing. Direct nitration of 5-bromo-4-fluoroaniline would likely lead to a mixture of products and potential oxidation of the aniline.

To overcome this, our protocol adopts a robust and widely utilized strategy: protection of the amino group as an acetamide.[1][3] This approach offers two key advantages:

-

Moderation of Reactivity: The acetyl group significantly attenuates the activating nature of the amine, preventing polysubstitution and unwanted side reactions.

-

Steric Hindrance: The bulkier acetamide group helps direct the incoming electrophile (NO₂⁺) to the desired position, enhancing regioselectivity.

Following nitration, the protecting group is readily removed via acid-catalyzed hydrolysis to yield the target compound with high purity.[4]

Chemical Profile and Properties

A summary of the key identifiers and physical properties for the target compound, this compound, is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1052686-50-6 | [2] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [2] |

| Molecular Weight | 235.01 g/mol | [2] |

| Appearance | Expected to be a yellow to brown solid | |

| InChI Key | CRBGRCCXVAWOCO-UHFFFAOYSA-N | [2] |

Overall Synthetic Workflow

The synthesis is performed in three distinct stages: Amine Protection, Nitration, and Deprotection/Hydrolysis. The workflow is visualized in the diagram below.

Caption: Three-stage synthesis workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of highly corrosive and hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent | CAS Number | M. Wt. ( g/mol ) | Notes |

| 5-Bromo-4-fluoroaniline | 656-65-5 | 190.02 | Starting Material |

| Acetic Anhydride | 108-24-7 | 102.09 | Reagent Grade, ≥99% |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Concentrated, 98% |

| Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | Fuming, >90% |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated, ~37% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. solution |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |

| Ice | N/A | N/A |

Step 1: Protection of the Amino Group

Rationale: The acetylation of the amine group is performed to moderate its reactivity and ensure the selective nitration at the C2 position. This is a standard procedure adapted from similar syntheses.[3][4]

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-bromo-4-fluoroaniline (10.0 g, 52.6 mmol).

-

Add acetic anhydride (15 mL, ~1.5 eq) to the flask.

-

Heat the reaction mixture to 80 °C with stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

The protected product, N-(5-bromo-4-fluorophenyl)acetamide, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Nitration of the Protected Intermediate

Rationale: The nitration is achieved using a standard nitrating mixture (HNO₃ in H₂SO₄). Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures (0-10 °C) to control the highly exothermic reaction and prevent the formation of byproducts.[1][4][5]

-

In a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 65 mL).

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add the dried N-(5-bromo-4-fluorophenyl)acetamide (from Step 1, ~52.6 mmol) to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the solid has dissolved, cool the mixture back down to 0-5 °C.

-

Slowly add fuming nitric acid (4.0 mL, ~1.7 eq) dropwise via the dropping funnel. Crucially, maintain the internal temperature between 0-10 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 20-30 °C for 1 hour.[4]

-

Pour the reaction mixture slowly and carefully onto a large beaker containing crushed ice (~400 g) with vigorous stirring.

-

The nitrated product, N-(5-bromo-4-fluoro-2-nitrophenyl)acetamide, will precipitate.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry.

Step 3: Deprotection via Acid Hydrolysis

Rationale: The final step is the removal of the acetyl protecting group to reveal the amine functionality. This is accomplished by heating the intermediate in dilute hydrochloric acid.[4]

-

Transfer the dried N-(5-bromo-4-fluoro-2-nitrophenyl)acetamide (from Step 2) to a 500 mL round-bottom flask.

-

Add a 15% solution of hydrochloric acid (prepared by diluting concentrated HCl with deionized water, ~200 mL).

-

Heat the suspension to reflux (approximately 100 °C) with vigorous stirring for 3 hours.[4]

-

Cool the reaction mixture to below 40 °C. The product, this compound, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration. Wash the filter cake with water to remove residual acid.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

-

Dry the final product under vacuum to yield this compound as a solid.

Safety and Hazard Information

All personnel must be thoroughly familiar with the hazards associated with the chemicals used in this protocol.[6]

-

Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care in a fume hood. Nitric acid is a strong oxidizing agent.

-

Aniline Derivatives: Aniline and its derivatives are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[7][8] They are suspected of causing genetic defects and damage to organs through prolonged exposure.

-

Nitration Reaction: The nitration step is highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. Ensure efficient cooling and slow addition of reagents.

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

References

- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 2. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

Suzuki coupling reaction conditions for 5-Bromo-4-fluoro-2-nitroaniline

An Application Guide to Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique combination of electronic and steric challenges, including a highly electron-deficient aromatic ring, an ortho-nitro group causing steric hindrance, and an unprotected aniline that can potentially interfere with catalysis. This document, intended for researchers in synthetic and medicinal chemistry, delves into the mechanistic underpinnings of the reaction, explores strategies for optimizing key reaction parameters—catalyst, ligand, base, and solvent—and offers two detailed, step-by-step experimental protocols for achieving high-yield coupling. A troubleshooting guide is also included to address common experimental challenges.

Introduction: The Synthetic Challenge

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for constructing biaryl and substituted aromatic structures.[3] Ortho-substituted anilines, for instance, are crucial structural motifs in numerous pharmacologically active compounds.[4][5]

The substrate, this compound, is a highly functionalized building block. Its successful coupling is complicated by several factors:

-

An Electron-Deficient System: The potent electron-withdrawing effects of the ortho-nitro and meta-fluoro groups significantly activate the C-Br bond, making oxidative addition favorable. However, this electronic environment can also influence subsequent steps in the catalytic cycle.

-

Steric Hindrance: The ortho-nitro group presents a steric barrier around the reaction center, which can impede the approach of the bulky palladium catalyst and hinder the crucial reductive elimination step.[6][7]

-

The Unprotected Amine: The free amino group (-NH2) is a known challenge in palladium catalysis. It can coordinate to the palladium center, potentially deactivating the catalyst and leading to low yields. While N-protection is a possible strategy, developing methods for unprotected anilines is more atom-economical and synthetically efficient.[5][8]

This guide provides the scientific rationale and practical steps to navigate these challenges and achieve successful Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the reaction mechanism is fundamental to rational optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9][10] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1] The electron-withdrawing nitro and fluoro groups on this compound make this step relatively facile.

-

Transmetalation: This step requires a base to activate the organoboron compound, typically a boronic acid, forming a more nucleophilic borate species.[11][12][13] This borate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[11]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11] Bulky ligands on the palladium are crucial as they often accelerate this final, product-forming step.[1]

Optimizing Reaction Conditions: A Parameter Guide

Achieving a successful outcome with a challenging substrate like this compound requires careful selection of reaction parameters.[14] The interplay between the catalyst, ligand, base, and solvent is critical.

Palladium Precatalysts and Ligands

The choice of ligand is arguably the most critical factor for a challenging coupling. The ligand stabilizes the palladium center, modulates its reactivity, and promotes key steps of the cycle. For sterically hindered and electron-rich (via the amine) substrates, bulky, electron-rich phosphine ligands are generally required.[15][16][17]

| Ligand/Catalyst System | Key Features & Rationale | Typical Loading |

| Pd(dppf)Cl₂ | A robust, general-purpose ferrocene-based system. A good first choice for screening as it is effective for many nitrogen-containing heterocycles.[18] | 2-5 mol% |

| Buchwald Ligands (SPhos, XPhos, RuPhos) | Highly effective biaryl monophosphine ligands. Their bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.[15][19] Often used with Pd(OAc)₂ or Pd₂(dba)₃. | Pd:L ratio of 1:1.2 to 1:2 |

| Buchwald Palladacycle Precatalysts (e.g., SPhos Pd G3) | Pre-formed, air-stable catalysts that provide a reliable source of the active Pd(0) species. Highly active and excellent for challenging substrates, including unprotected anilines.[5][8][19] | 1-5 mol% |

| cataCXium® A | A bulky di-adamantylphosphino ligand that has shown exceptional performance in coupling ortho-substituted bromoanilines. Often used as a pre-formed palladacycle.[8] | 2-10 mol% |

| P(tBu)₃ (Tri-tert-butylphosphine) | A very bulky and electron-rich phosphine ligand. Highly effective but pyrophoric and requires careful handling (often used as its HBF₄ salt).[16] | Pd:L ratio of 1:1.2 to 1:2 |

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid.[20] Its strength and solubility can significantly impact reaction efficiency.

| Base | Properties & Application Notes | Typical Equivalents |

| K₂CO₃ (Potassium Carbonate) | A moderately strong, inexpensive base. Commonly used in aqueous/organic solvent mixtures. A good starting point for initial screening.[9][21] | 2.0 - 3.0 |